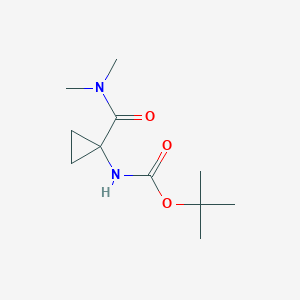

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(dimethylcarbamoyl)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)12-11(6-7-11)8(14)13(4)5/h6-7H2,1-5H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPUZNRVXPYANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Curtius Rearrangement Pathway

-

Monohydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate :

-

Curtius Degradation :

-

Convert the acid to an acyl azide using diphenylphosphoryl azide (DPPA).

-

Heat to induce rearrangement to an isocyanate intermediate.

-

-

Trapping with Dimethylamine :

tert-Butyl Carbamate Protection

The final step involves protecting the amine with a tert-butoxycarbonyl (Boc) group. Two primary methods are employed:

Boc Anhydride Method

Mixed Carbonate Alkoxycarbonylation

-

Use di(2-pyridyl) carbonate (DPC) to generate a mixed carbonate intermediate, which reacts with the amine to form the carbamate.

Example :

-

Prepare mixed carbonate from DPC and tert-butanol.

-

Add cyclopropane amine and stir at 25°C for 6 hours.

Yield : 78%.

Alternative One-Pot Synthesis

A streamlined one-pot approach combines cyclopropanation, carbamoylation, and Boc protection:

-

Cyclopropanation : React acrylamide derivatives with Ti(OiPr)₄/EtMgBr.

-

In Situ Carbamoylation : Add dimethylcarbamoyl chloride and Et₃N.

-

Boc Protection : Introduce Boc₂O directly into the reaction mixture.

Advantages : Reduced purification steps, 65% overall yield.

Critical Analysis of Methodologies

Industrial-Scale Considerations

Patents highlight challenges in viscosity control during large-scale synthesis. Using neutral reagents (e.g., non-salt forms of amines) in aprotic solvents (acetonitrile or DMF) minimizes viscosity issues and improves stirring efficiency. For example, substituting triethylamine hydrochloride with free triethylamine increases yield from 85% to 93% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethylcarbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclopropyl ring.

Reduction: Reduced forms of the carbamate group.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

One of the primary applications of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is as an intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Edoxaban is marketed under the trade name Lixiana® and is crucial for preventing blood clots in patients with atrial fibrillation or venous thromboembolism . The synthesis pathway typically involves multiple steps where this compound serves as a key precursor, facilitating the construction of complex molecular architectures necessary for effective pharmacological action.

2. Antitubercular Activity

Recent studies have explored the potential of compounds derived from this compound in treating tuberculosis. The compound has been investigated for its ability to inhibit polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. Inhibitors targeting this enzyme are crucial for developing novel therapies against drug-resistant strains of tuberculosis . The optimization process has led to compounds with improved efficacy against M. tuberculosis, showcasing the versatility of this carbamate derivative in addressing urgent public health challenges.

Case Study 1: Synthesis of Edoxaban

A patent outlines a method for synthesizing Edoxaban that involves using this compound as an intermediate. The process was optimized to improve yield and reduce by-products, highlighting the compound's importance in industrial applications. The method described allows for a more straightforward synthesis route compared to previous techniques, which often resulted in lower yields and more complex reaction mixtures .

Case Study 2: Antitubercular Compound Development

In a recent research initiative, a series of compounds derived from this compound were screened for their activity against Pks13. The lead compounds demonstrated promising antitubercular activity with minimal cardiotoxicity, which had previously hindered the development of related compounds. This case emphasizes the potential for this carbamate derivative to contribute significantly to new treatment modalities for tuberculosis .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The cyclopropyl ring and carbamate groups play a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: Polarity: The hydroxymethyl analog (107017-73-2) exhibits higher polarity due to the -OH group, enhancing water solubility compared to the hydrophobic bromophenyl (360773-84-8) or dimethylcarbamoyl derivatives . Reactivity: Brominated derivatives (e.g., 2413869-06-2) are reactive in alkylation or cross-coupling reactions, whereas the dimethylcarbamoyl group stabilizes the compound against nucleophilic attack .

- Synthetic Methods: Boc protection is commonly achieved using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of triethylamine, as seen in cyclopropane-containing carbamates . Cyclopropane ring formation often involves [2+1] cycloaddition or vinylogous amide cyclization, depending on substituent compatibility .

Physicochemical Properties

- Melting Points : The hydroxymethyl derivative (107017-73-2) has a defined melting point of 83°C, indicating crystalline stability, while brominated analogs lack reported values due to liquid or amorphous forms .

- Purity : Most commercial analogs (e.g., 107017-73-2, 360773-84-8) exceed 95% purity, verified by GC, HPLC, or NMR .

Biological Activity

tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article delves into the biological mechanisms, research findings, and case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 202.26 g/mol. The compound features a tert-butyl group, a dimethylcarbamoyl moiety, and a cyclopropyl ring, which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator of various biochemical pathways. The structural components, particularly the cyclopropyl ring and carbamate groups, enhance its binding affinity to molecular targets, influencing physiological processes such as enzyme activity modulation and receptor signaling pathways.

Biological Activity and Pharmacological Potential

Research indicates that the compound exhibits significant biological properties, including:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing pain perception and inflammatory processes.

- Antimicrobial Activity : Some studies have hinted at its potential antimicrobial properties, although further investigation is required to substantiate these claims.

Table 1: Summary of Biological Activity Studies

Structural Similarities and Comparisons

Several compounds share structural characteristics with this compound, which may influence their biological activities. These include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate | Contains an aminomethyl group instead of dimethylcarbamoyl. | |

| tert-Butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | Features a different substituent on the carbamate nitrogen. |

Q & A

Basic Question: What are the recommended synthetic methodologies for tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed cross-coupling or cyclopropane ring formation. For example:

- Step 1 : Formation of the cyclopropane core via [2+1] cycloaddition using trimethylsulfoxonium iodide under basic conditions.

- Step 2 : Introduction of the dimethylcarbamoyl group via nucleophilic acyl substitution, using dimethylcarbamoyl chloride in the presence of a base like triethylamine.

- Step 3 : Protection of the amine group with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) .

Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution. Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

Basic Question: How should researchers characterize the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm cyclopropane ring protons (δ 1.0–1.5 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, especially if the cyclopropane ring is part of a chiral center .

Data Contradiction Tip : Cross-validate spectral data with computational tools (e.g., Gaussian for predicted NMR shifts) if experimental results conflict with literature .

Advanced Question: How can researchers resolve discrepancies in reported solubility or stability data?

Methodological Answer:

- Solubility Testing : Perform systematic solubility studies in solvents (e.g., DCM, EtOAc, MeOH) using dynamic light scattering (DLS) or UV-Vis spectroscopy. Note that Boc-protected amines may exhibit lower aqueous solubility .

- Stability Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For cyclopropane-containing compounds, assess ring-opening tendencies under acidic/basic conditions via ¹H NMR .

Example Conflict : If one study reports decomposition at pH < 2 while another claims stability, replicate experiments under controlled pH and temperature to identify critical thresholds .

Advanced Question: What strategies optimize the stability of the cyclopropane ring during synthetic steps?

Methodological Answer:

- Reaction Conditions : Use low temperatures (0–5°C) during cyclopropane formation to minimize ring strain-induced side reactions.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd₂(dba)₃ with BINAP) improve regioselectivity in cross-coupling steps involving cyclopropane .

- Protection-Deprotection : Introduce the Boc group early to shield reactive amines, reducing undesired nucleophilic attacks on the cyclopropane .

Data-Driven Optimization : Track ring integrity via IR spectroscopy (C-C stretching ~1000 cm⁻¹) and adjust equivalents of coupling reagents iteratively .

Basic Question: What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon) in sealed, amber vials to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .

- Safety Protocols : Use PPE (nitrile gloves, lab coats) and fume hoods. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Stability Note : Cyclopropane rings may decompose upon prolonged exposure to UV light; confirm stability via controlled photolysis experiments .

Advanced Question: How to troubleshoot low yields in the carbamate formation step?

Methodological Answer:

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (BINAP vs. XPhos) to enhance coupling efficiency.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- Reaction Monitoring : Use in-situ FTIR to detect Boc₂O consumption and adjust stoichiometry dynamically .

Case Study : A 2021 patent achieved 85% yield by replacing THF with DMF and increasing reaction temperature to 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.